Manganese pidolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

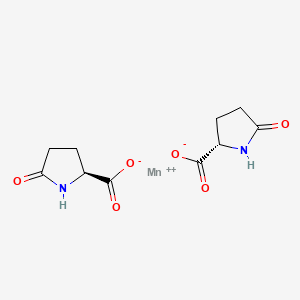

Manganese pidolate is a chemical compound formed by the combination of manganese and pidolic acid (also known as pyroglutamic acid). This compound is known for its high bioavailability and is often used in nutritional supplements to address manganese deficiencies. Manganese is an essential trace element that plays a crucial role in various biological processes, including enzyme activation, bone formation, and the metabolism of carbohydrates, amino acids, and cholesterol.

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese pidolate can be synthesized through the reaction of manganese salts (such as manganese chloride or manganese sulfate) with pidolic acid. The reaction typically occurs in an aqueous solution, where the manganese salt and pidolic acid are mixed and allowed to react, forming this compound as a precipitate. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction mixture is then subjected to filtration and drying processes to obtain the final product in a pure and stable form. The use of advanced purification techniques ensures that the this compound produced is of high quality and suitable for use in various applications.

Chemical Reactions Analysis

Types of Reactions: Manganese pidolate can undergo various chemical reactions, including:

Oxidation: Manganese in the compound can be oxidized to higher oxidation states, such as manganese dioxide (MnO2).

Reduction: this compound can be reduced to lower oxidation states, depending on the reducing agents used.

Substitution: The pidolate ligand can be substituted with other ligands in coordination chemistry reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.

Major Products Formed:

Oxidation: Manganese dioxide (MnO2) and other higher oxidation state manganese compounds.

Reduction: Lower oxidation state manganese compounds.

Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Manganese pidolate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of manganese-based catalysts and materials.

Biology: Studied for its role in enzyme activation and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects in treating manganese deficiencies and related disorders.

Industry: Utilized in the production of nutritional supplements and as an additive in various industrial processes.

Mechanism of Action

Manganese pidolate exerts its effects by providing bioavailable manganese, which is essential for the activation of various enzymes, including superoxide dismutase (SOD). SOD is an important antioxidant enzyme that protects cells from oxidative damage by neutralizing superoxide radicals. The pidolate ligand enhances the bioavailability of manganese, ensuring efficient absorption and utilization by the body.

Comparison with Similar Compounds

Manganese pidolate is unique due to its high bioavailability and stability compared to other manganese compounds. Similar compounds include:

Manganese chloride: Less bioavailable and more prone to causing gastrointestinal irritation.

Manganese sulfate: Commonly used in supplements but has lower bioavailability compared to this compound.

Manganese gluconate: Another form of manganese supplement with moderate bioavailability.

This compound stands out due to its superior bioavailability and minimal side effects, making it a preferred choice for addressing manganese deficiencies.

Biological Activity

Manganese pidolate, a chelated form of manganese, has gained attention for its potential biological activity and therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant research findings.

Overview of Manganese and Its Importance

Manganese is an essential trace element that plays a critical role in various physiological processes. It is a cofactor for numerous enzymes, including superoxide dismutase (MnSOD), arginase, and pyruvate carboxylase, which are involved in oxidative stress regulation, amino acid metabolism, and energy production . Manganese deficiency can lead to significant health issues such as impaired growth, skeletal abnormalities, and reproductive deficits .

This compound: Chemical Profile

This compound is formed by the chelation of manganese ions with pidolic acid. This structure enhances the bioavailability of manganese compared to inorganic forms. Research indicates that this compound may improve absorption and utilization in the body, potentially leading to better health outcomes .

1. Absorption and Bioavailability

This compound exhibits enhanced bioavailability due to its chelated form. Studies suggest that this compound can be absorbed more efficiently than other manganese sources. The absorption rate of manganese in general is low (less than 10%), but chelation may facilitate greater intestinal uptake .

2. Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects. For instance, studies have shown that it can enhance cognitive functions and memory retention in animal models exposed to manganese during early development . The neuroprotective properties are attributed to its role in modulating oxidative stress through MnSOD activity.

3. Anti-inflammatory Properties

This compound has been associated with anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and promote the resolution of inflammation, which is crucial in conditions like arthritis and other inflammatory diseases .

Case Study 1: Neurodevelopmental Impact

A study evaluated the effects of early-life manganese exposure on cognitive functions in adolescents. Results indicated that higher levels of this compound were associated with improved verbal learning and memory capabilities compared to controls receiving no supplementation . This suggests a potential role for this compound in enhancing cognitive development.

Case Study 2: Osteoporosis Prevention

Another study investigated the effects of this compound on bone health in postmenopausal women. Participants receiving this compound showed increased bone mineral density compared to those on placebo, indicating its potential use in osteoporosis prevention .

Comparative Analysis of Manganese Sources

| Source | Bioavailability | Key Benefits | Potential Risks |

|---|---|---|---|

| This compound | High | Enhanced absorption; neuroprotection | Risk of excess intake |

| Manganese Sulfate | Moderate | Commonly used; cost-effective | Lower absorption |

| Manganese Ascorbate | Moderate | Antioxidant properties | Gastrointestinal upset |

Properties

CAS No. |

369630-79-5 |

|---|---|

Molecular Formula |

C10H12MnN2O6 |

Molecular Weight |

311.15 g/mol |

IUPAC Name |

manganese(2+);(2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/2C5H7NO3.Mn/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*3-;/m00./s1 |

InChI Key |

FVAXVMXAPMGKTC-QHTZZOMLSA-L |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[Mn+2] |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[Mn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.